1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylcarbamimidothioate
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Overview
Description
1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate typically involves multiple steps, including the formation of the pyrrolidin-3-yl core and the subsequent attachment of the iodophenyl and chloro(difluoro)methoxyphenyl groups. Common synthetic routes may involve:
Friedel-Crafts acylation: to introduce the aromatic groups.
Nucleophilic substitution: reactions to incorporate the chloro(difluoro)methoxy group.
Coupling reactions: such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[Chloro(difluoro)methoxy]phenyl}acetamide .
- (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl methanesulfonamide .
Uniqueness
1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N’-ethylcarbamimidothioate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C20H17ClF2IN3O3S |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-[chloro(difluoro)methoxy]phenyl]-N'-ethylcarbamimidothioate |
InChI |
InChI=1S/C20H17ClF2IN3O3S/c1-2-25-19(26-13-5-9-15(10-6-13)30-20(21,22)23)31-16-11-17(28)27(18(16)29)14-7-3-12(24)4-8-14/h3-10,16H,2,11H2,1H3,(H,25,26) |
InChI Key |
KNNQBDQWPUNFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC=C(C=C1)OC(F)(F)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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